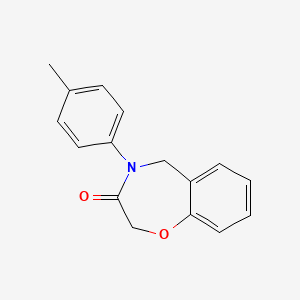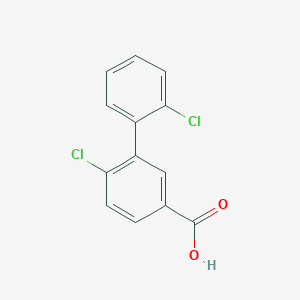
4-(4-Methylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Methylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, also known as 4-Methyl-4,5-dihydrobenzo[b]oxazepin-3-one, is an organic compound with a molecular formula of C13H14NO. This compound has been studied extensively due to its potential applications in the fields of synthetic organic chemistry, medicinal chemistry, and drug discovery. In particular, this compound has been used as a starting material for the synthesis of a variety of heterocyclic compounds with potential pharmaceutical applications.
科学的研究の応用
4-(4-Methylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has been studied extensively for its potential applications in the fields of synthetic organic chemistry, medicinal chemistry, and drug discovery. In particular, this compound has been used as a starting material for the synthesis of a variety of heterocyclic compounds with potential pharmaceutical applications. For example, this compound has been used to synthesize a series of novel benzoxazepin-3-one derivatives with potential anti-inflammatory activity. In addition, this compound has been used in the synthesis of a series of novel benzoxazepin-3-one derivatives with potential anti-cancer activity.
作用機序
The mechanism of action of 4-(4-Methylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is not well understood. However, it is believed that this compound may act as an inhibitor of cyclooxygenase-2 (COX-2) enzymes, which are involved in the synthesis of prostaglandins and other inflammatory mediators. In addition, this compound may also act as an inhibitor of aromatase, which is involved in the synthesis of estrogen.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that this compound may have anti-inflammatory, anti-cancer, and anti-estrogenic effects. In addition, this compound may also have antioxidant and neuroprotective effects.
実験室実験の利点と制限
The use of 4-(4-Methylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one in laboratory experiments has several advantages. First, this compound is commercially available and can be easily synthesized from readily available starting materials. Second, this compound is relatively stable and can be stored for extended periods of time. Finally, this compound is relatively non-toxic and can be safely handled in a laboratory setting.
However, there are also some limitations to the use of this compound in laboratory experiments. First, this compound has limited solubility in most solvents, making it difficult to use for certain types of experiments. Second, this compound is not very soluble in water, making it difficult to use for certain types of experiments. Finally, this compound is relatively expensive and may not be cost-effective for certain types of experiments.
将来の方向性
There are several potential future directions for research involving 4-(4-Methylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one. First, further research is needed to better understand the biochemical and physiological effects of this compound. Second, additional research is needed to develop new synthetic methods for the synthesis of this compound. Third, additional research is needed to develop new applications for this compound, such as in the synthesis of novel drugs and other pharmaceuticals. Finally, additional research is needed to develop new methods for the purification and characterization of this compound.
合成法
4-(4-Methylphenyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can be synthesized from the reaction of 4-methylbenzaldehyde and ethyl 2-oxo-1-pyrrolidineacetate in the presence of anhydrous potassium carbonate and ethyl acetate. This reaction yields a single product, this compound, in a yield of up to 98%.
特性
IUPAC Name |
4-(4-methylphenyl)-5H-1,4-benzoxazepin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-12-6-8-14(9-7-12)17-10-13-4-2-3-5-15(13)19-11-16(17)18/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBULLLWRMDZCRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC3=CC=CC=C3OCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![C-[5-(3-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride](/img/structure/B6364348.png)




![5-Bromo-N-(3-ethyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)nicotinamide](/img/structure/B6364395.png)



